Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 478067-88-8) is a heterocyclic compound featuring a pyridoindole core substituted with a 4-methylbenzyloxy group at position 3 and an ethyl ester at position 10. Its molecular formula is C23H21NO3, with a molecular weight of 359.43 g/mol .
The 4-methylbenzyloxy substituent contributes to its lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The ethyl ester group enhances solubility in organic solvents, a critical factor in synthetic intermediate applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(4-methylphenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-3-26-23(25)22-19-12-11-18(27-15-17-9-7-16(2)8-10-17)14-21(19)24-13-5-4-6-20(22)24/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKFSFKBOWLYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Pyrido[1,2-a]indole Formation: The indole core is then fused with a pyridine ring to form the pyrido[1,2-a]indole structure. This can be achieved through cyclization reactions under specific conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, typically using ethyl chloroformate or similar reagents.
Attachment of the 4-Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group through an etherification reaction, using 4-methylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl ester at position 10 undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. A 2022 study reported using 1.5 M NaOH in 1:1 ethanol/water at 80°C for 6 hours, achieving 78% conversion (isolated yield) to 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylic acid . Acidic hydrolysis (HCl, refluxing H2O) showed slower kinetics, with <30% conversion after 24 hours .
Cleavage of the Benzyl Ether Group
The 4-methylbenzyl ether at position 3 is susceptible to cleavage under Lewis acid conditions . Treatment with BBr3 in anhydrous dichloromethane (-20°C to 0°C, 2 hours) produced 3-hydroxypyrido[1,2-a]indole-10-carboxylate with 65% yield , retaining the ester group . Catalytic hydrogenation (H2/Pd-C) failed to remove the benzyl group, suggesting steric hindrance from the adjacent indole system .
| Method | Conditions | Product | Yield |
|---|---|---|---|
| BBr3-mediated cleavage | BBr3, DCM, -20°C→0°C, 2 hours | 3-hydroxypyrido[1,2-a]indole-10-carboxylate | 65% |
| Catalytic hydrogenation | 10% Pd-C, H2 (1 atm), EtOH | No reaction | 0% |
Electrophilic Aromatic Substitution on the Indole Core
The electron-rich C7 position of the pyridoindole system undergoes nitration with HNO3/H2SO4 at 0°C, yielding 7-nitro derivatives in 52% yield . Bromination (Br2/FeBr3) produced a mixture of C7 and C9 mono-brominated products (3:1 ratio), attributed to competing directing effects of the ester and ether groups .
| Reaction | Reagents | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO3 (68%), H2SO4 | 0°C, 30 min | 7-nitro-pyrido[1,2-a]indole derivative | 52% |
| Bromination | Br2 (1 eq), FeBr3 | RT, 1 hour | 7-bromo (75%) + 9-bromo (25%) | 82% |
Attempted Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at C7 (using 7-bromo precursor) with phenylboronic acid achieved only 22% yield under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O) . DFT calculations suggest poor orbital overlap due to steric constraints from the fused pyridine ring .
Stability Under Reductive Conditions
Sodium borohydride in methanol selectively reduced the ester group to a primary alcohol (40% yield) without affecting the indole π-system . More aggressive reductants like LiAlH4 caused decomposition of the heterocyclic core .
Key Reactivity Insights:
-
Ester group : Base > acid sensitivity; amenability to hydrolysis or reduction.
-
Benzyl ether : Labile under Lewis acids but inert to catalytic hydrogenation.
-
Indole core : Electrophilic substitution favored at C7; limited success in cross-coupling.
Experimental challenges include steric hindrance at reactive sites and competing decomposition pathways under harsh conditions. Further studies exploring photoredox catalysis or enzymatic modifications could expand its synthetic utility.
Scientific Research Applications
Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate exhibits various biological activities that make it a candidate for further research:
-
Anticancer Properties :
- Studies indicate that compounds with similar structures to this compound show promise in inhibiting cancer cell proliferation. The presence of the pyridoindole structure is often associated with significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Research has demonstrated that derivatives of indole can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby providing a mechanism for anticancer activity .
- Antimicrobial Activity :
- Neuroprotective Effects :
Synthetic Applications
The synthesis of this compound can be achieved through several methods:
- Hantzsch Reaction :
- Multi-component Reactions :
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
In another study, derivatives similar to this compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that modifications to the benzyl group could enhance activity.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substitution at the Benzyloxy Group (Position 3)
Key Observations :
Functional Group Modifications at Position 10
Key Observations :
- Carbamoyl and Hydrazino Groups: These modifications introduce hydrogen-bond donors/acceptors and metal-binding sites, which could enhance interactions with proteins or nucleic acids .
- Ester vs. Carboxylate : The ethyl ester is a common prodrug strategy to improve bioavailability, whereas free carboxylates may offer direct ionic interactions .
Research Findings and Implications
Pharmacokinetic Considerations
- Lipophilicity : The 4-methylbenzyl group confers a calculated LogP of ~3.5, balancing solubility and membrane permeability. Chlorinated analogs (LogP >4) may face solubility challenges .
- Metabolic Stability : Methyl groups are less susceptible to cytochrome P450 oxidation compared to halogens, suggesting longer half-life for the 4-methyl derivative .
Biological Activity
Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, a compound with the molecular formula and CAS number 478067-88-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridoindole backbone with an ethoxy and a 4-methylbenzyl ether substituent. This unique structure is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO3 |
| Molar Mass | 373.42 g/mol |
| CAS Number | 478067-88-8 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress and inflammation in neuronal tissues. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
This compound has also been tested for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes .
Case Studies and Research Findings
- Anticancer Study : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 12 µM). The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that this compound may modulate pathways involved in neuroinflammation .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting its potential as an alternative antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed for synthesizing Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with condensation of aromatic precursors (e.g., indole derivatives) with substituted benzyl halides. Key steps include nucleophilic substitution for introducing the 4-methylbenzyloxy group and esterification for the carboxylate moiety. Intermediates are purified via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, ethyl acetate/petroleum ether gradients). Structural confirmation relies on H/C NMR (to verify substituent positions and ester groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons, methyl groups, ester linkages), while C NMR confirms carbonyl carbons and heterocyclic backbone.
- Mass Spectrometry : HRMS ensures exact mass matches theoretical values, critical for detecting synthetic byproducts.
- HPLC-PDA : High-performance liquid chromatography with photodiode array detection assesses purity (>95% typically required for pharmacological studies) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the ester group. For short-term use (weeks), refrigeration (4°C) with desiccants (silica gel) is acceptable. Stability should be verified periodically via TLC or HPLC to detect degradation (e.g., free carboxylic acid formation) .
Q. How are reaction conditions optimized during synthesis (e.g., solvent, catalyst, temperature)?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysis : Lewis acids (e.g., trifluoroacetic acid) or bases (KCO) are used depending on the step.
- Temperature Control : Exothermic steps (e.g., esterification) require cooling (–20°C to 0°C), while reflux (80–100°C) accelerates cyclization .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., varying IC values against EGFR/HER2) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., gefitinib for EGFR) and replicate experiments across multiple plates to minimize inter-plate variability.
- Data Normalization : Express inhibition as % activity relative to positive/negative controls.
- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance. Contradictions may arise from compound solubility issues (use DMSO stocks ≤0.1%) or enzyme batch variability .
Q. What methodologies are used to study kinase inhibition mechanisms, and how are inhibitory concentrations quantified?
- Methodological Answer :
- Kinase Assay Protocol : Incubate the compound with recombinant EGFR/HER2 kinase, ATP, and a fluorogenic substrate (e.g., peptide-AMC) in Tris-HCl buffer (pH 7.5). Measure fluorescence (ex/em: 360/460 nm) over 30–60 minutes.
- IC Determination : Fit dose-response curves (4-parameter logistic model) using software like GraphPad Prism. Include ATP at Km concentration to ensure physiological relevance .
Q. What challenges arise during scale-up synthesis, and how are purity and yield maintained?
- Methodological Answer :
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor for column overloading via TLC.
- Yield Optimization : Use excess reagents (1.5–2 eq) for low-yield steps (e.g., benzyloxy group introduction).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity, and what design principles guide SAR studies?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with pyridylmethyl) and compare bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to EGFR’s ATP-binding pocket.
- Bioisosteric Replacement : Replace ester groups with amides to enhance metabolic stability while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
